molecular formula C17H15Cl2NO4 B2511117 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B2511117
M. Wt: 368.2 g/mol
InChI Key: HTLITQCTVJDOQP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with an appropriate alkylating agent, such as 2-chloropropionyl chloride, in the presence of a base like potassium carbonate.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the benzodioxole intermediate with the dichlorophenoxy derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction of the dichlorophenoxy group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the removal of chlorine atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide, dichloromethane).

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential as pharmaceuticals. The presence of the benzodioxole and dichlorophenoxy groups suggests that it could interact with biological targets in unique ways, leading to the development of new treatments for diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to changes in cellular function.

    Receptors: It may bind to receptors on the cell surface, affecting signal transduction pathways.

    Proteins: Interaction with other proteins could alter their activity, stability, or localization within the cell.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)ethanamide: Similar structure but with an ethanamide group instead of a propanamide group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of the benzodioxole and dichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-10(24-14-5-3-12(18)7-13(14)19)17(21)20-8-11-2-4-15-16(6-11)23-9-22-15/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLITQCTVJDOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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